2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

Description

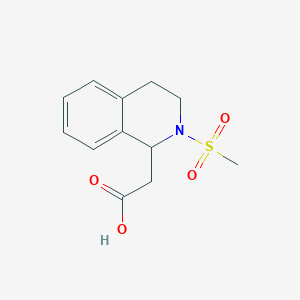

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-18(16,17)13-7-6-9-4-2-3-5-10(9)11(13)8-12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGADQFAOPPWGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=CC=CC=C2C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid typically involves the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

Introduction of the Methanesulfonyl Group: The tetrahydroisoquinoline core is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

Acetic Acid Substitution: Finally, the methanesulfonylated tetrahydroisoquinoline is reacted with bromoacetic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the tetrahydroisoquinoline core.

Reduction: Reduced forms of the compound, potentially leading to the removal of the methanesulfonyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

The compound has been studied for its potential in treating a variety of conditions:

- Metabolic Disorders :

-

Cardiovascular Health :

- Atherosclerosis and Dyslipidemia : The modulation of REV-ERB receptors can also impact lipid profiles and inflammatory responses associated with cardiovascular diseases. Studies suggest that compounds like 2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid could be beneficial in managing dyslipidemia and preventing atherosclerosis .

- Neuropsychiatric Disorders :

- Cancer Treatment :

- Sleep Disorders :

Case Studies

Several studies have documented the effects of this compound:

- Study on Metabolic Regulation :

- Neuropsychiatric Applications :

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This can lead to the modulation of enzyme activities, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydroisoquinoline Ring

Sulfonyl Group Modifications

Alkoxy Substituents

Electron-Withdrawing Groups

Modifications to the Acetic Acid Moiety

Ester Derivatives

Acetyl Substitution

Implications of Structural Differences

Polarity and Solubility :

- Methanesulfonyl and thiophene-sulfonyl groups increase polarity but may reduce solubility in non-polar solvents .

Prodrug Potential :

- Esterified analogs (e.g., methyl ester in ) could serve as prodrugs, requiring enzymatic hydrolysis for activation .

Biological Activity

2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C13H17NO4S |

| Molecular Weight | 283.35 g/mol |

| CAS Number | 88111-90-4 |

| IUPAC Name | Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate |

| Appearance | Powder |

| Density | 1.38 g/cm³ |

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that it may act as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokines such as TNF-α and IL-6 .

Anti-inflammatory Activity

In vitro studies have shown that derivatives of tetrahydroisoquinoline compounds exhibit significant inhibition of COX-1 and COX-2 activities. For instance:

- COX-1 IC50 Values : Ranged from 12.47 µM to 19.3 µM.

- COX-2 IC50 Values : Showed potent inhibition with values as low as 0.04 µM .

Case Studies and Research Findings

Several studies have evaluated the biological effects of related compounds, providing insights into the potential applications of this compound.

- Study on Anti-inflammatory Effects :

- Cytotoxicity Evaluation :

- Neuroprotective Effects :

Q & A

Q. How is the structural identity of 2-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid confirmed in synthetic studies?

Structural confirmation typically involves a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR): - and -NMR spectra identify proton and carbon environments, with key peaks for the methanesulfonyl group ( ppm for ), tetrahydroisoquinoline backbone, and acetic acid moiety .

- X-ray Crystallography: Programs like SHELX refine crystal structures to confirm bond lengths, angles, and stereochemistry. The methanesulfonyl group’s electron density can be mapped to validate its position .

- High-Resolution Mass Spectrometry (HRMS): Exact mass measurements ( ppm error) confirm molecular formula .

Q. What are common synthetic routes for preparing tetrahydroisoquinoline acetic acid derivatives?

- Multicomponent Reactions: Analogous to methods for furoquinolin-acetic acids, starting materials like 8-hydroxyquinoline, glyoxal derivatives, and Meldrum’s acid undergo condensation and cyclization under reflux (e.g., acetonitrile or acetic acid) .

- Reductive Amination: Sodium borohydride reduces intermediates in ethanol, followed by neutralization and purification (e.g., chloroform extraction) .

- Ester Hydrolysis: Ethyl or methyl esters of related tetrahydroisoquinoline derivatives are hydrolyzed to yield the acetic acid moiety .

Q. What spectroscopic techniques are essential for characterizing purity?

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch at 1715 cm for acetic acid, S=O stretch at 1170 cm for sulfonyl groups) .

- Chromatography (TLC/HPLC): Monitors reaction progress and purity using solvent systems like ethyl acetate/methanol (4:1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental spectral data?

- Density Functional Theory (DFT): Compare computed NMR chemical shifts (using software like Gaussian) with experimental data to identify conformational mismatches .

- Crystallographic Refinement: Use SHELXL to adjust torsional angles and validate hydrogen bonding patterns, which may explain deviations in NOESY or - HMBC correlations .

Q. What strategies optimize reaction yields under varying catalytic conditions?

- Solvent Screening: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in condensation steps, while acetic acid promotes cyclization .

- Catalyst Selection: Triethylamine (EtN) or DBU improves reaction rates in Meldrum’s acid-mediated syntheses .

- Temperature Control: Reflux conditions (80–100°C) balance reaction speed and byproduct suppression .

Q. How does the methanesulfonyl group influence reactivity in nucleophilic substitutions?

- Electron-Withdrawing Effects: The sulfonyl group activates the tetrahydroisoquinoline ring for electrophilic attacks (e.g., nitration) but deactivates it toward Friedel-Crafts alkylation .

- Steric Effects: Bulky substituents at the 2-position may hinder access to the nitrogen lone pair, reducing nucleophilic substitution rates. Comparative studies with acetyl or thiophene-sulfonyl analogs are recommended .

Data Contradiction Analysis

Q. How should researchers address conflicting -NMR assignments for the acetic acid moiety?

- 2D-NMR Validation: Use HMBC to correlate the acetic acid proton ( ppm) with carbonyl ( ppm) and adjacent carbons .

- Isotopic Labeling: Synthesize -labeled acetic acid derivatives to unambiguously assign peaks .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.